molecular formula C15H14O3 B1300055 Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate CAS No. 889955-78-6

Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate

Cat. No. B1300055
CAS RN: 889955-78-6
M. Wt: 242.27 g/mol
InChI Key: LMMIVXXNHMOWKJ-UHFFFAOYSA-N
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Description

“Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” is a chemical compound that is also known as “(2-methyl-3-biphenylyl)methanol” and “2-methyl-3-hydroxymethylbiphenyl” among other names . It has a molecular formula of C14H14O . This compound is a white crystal with a melting point of 73-76°C . It is soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-chloro-2-methylbiphenyl with metallic magnesium to form a Grignard reagent, which then reacts with polyformaldehyde diethyl acetal . The reaction yields the product with a yield of up to 70.8% .


Molecular Structure Analysis

The molecular structure of “Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol . It shares the same chemical formula with the methoxy group (−O−CH3), but they differ in attachment site and orientation to the rest of the molecule .


Physical And Chemical Properties Analysis

“Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” is a solid compound with a molecular weight of 198.3 . It has a melting point of 73-76°C . It is soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .

Scientific Research Applications

Synthesis of Stable Derivatives

“Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” could potentially be used in the synthesis of stable derivatives from carbohydrates. For example, a similar compound, 5-HMF, was synthesized by refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . This process resulted in a stable 5-HMF derivative with good water-solubility, making it highly promising for biological screening .

Biological Screening

As mentioned above, the synthesized stable derivatives of “Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” could be used for biological screening . This could potentially help in the discovery of new drugs or therapeutic agents.

Chemical Industry Applications

Furan compounds, which are similar to “Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate”, have many applications in the chemical industry . They are especially interesting because they represent a large part of yearly renewable biomass and are highly promising for processing .

Pharmaceuticals

Biphenyl compounds, which “Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” is a part of, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used in a wide range of biological and medicinal applications .

Agriculture

Biphenyl derivatives are used to produce an extensive range of products for agriculture . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . They serve as building blocks for basic liquid crystals .

Mechanism of Action

Target of Action

Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is primarily used as an intermediate in the synthesis of the insecticide bifenthrin . The primary target of this compound is therefore the enzymes and proteins involved in the synthesis of bifenthrin.

Mode of Action

The compound is synthesized from 3-chloro-2-methylbiphenyl through a Grignard reaction with magnesium, followed by a reaction with polyformaldehyde diethyl acetal . The resulting product interacts with its targets, facilitating the production of bifenthrin.

Biochemical Pathways

The compound is involved in the synthesis pathway of bifenthrin, a type of pyrethroid insecticide. Pyrethroids affect the nervous system of insects by prolonging the activation of sodium channels, which leads to hyperexcitation and death of the insect .

Pharmacokinetics

It is known to be soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .

Result of Action

As an intermediate in the synthesis of bifenthrin, the primary result of the action of Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is the production of bifenthrin. Bifenthrin is a potent insecticide that affects the nervous system of insects, leading to their death .

properties

IUPAC Name

methyl 3-[3-(hydroxymethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMIVXXNHMOWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362609
Record name Methyl 3-[3-(hydroxymethyl)phenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889955-78-6
Record name Methyl 3-[3-(hydroxymethyl)phenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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